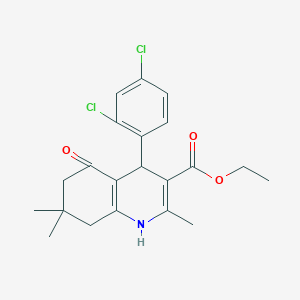

Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via solvent-free, catalyst-free methods adhering to green chemistry principles . The compound exhibits a hexahydroquinoline core substituted with a 2,4-dichlorophenyl group at position 4, ethyl carboxylate at position 3, and methyl groups at positions 2 and 5. Its pharmacological profile includes anticoagulant, thrombolytic, anti-cytotoxic, and antimicrobial activities (effective against Gram-positive and Gram-negative bacteria) at low dosages . Antimicrobial testing against Pseudomonas aeruginosa ATCC 27853 revealed statistically significant reductions in bacterial viability and replication (p < 0.05) .

特性

分子式 |

C21H23Cl2NO3 |

|---|---|

分子量 |

408.3 g/mol |

IUPAC名 |

ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)17-11(2)24-15-9-21(3,4)10-16(25)19(15)18(17)13-7-6-12(22)8-14(13)23/h6-8,18,24H,5,9-10H2,1-4H3 |

InChIキー |

OXIOBRVDDFZDDM-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(2,4-ジクロロフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、塩基の存在下で2,4-ジクロロベンズアルデヒドと酢酸エチルを縮合させ、続いて環化を行い、その後官能基を修飾することです。 反応条件には、エタノールやメタノールなどの溶媒と、ピペリジンや酢酸アンモニウムなどの触媒を使用することがよくあります .

工業的生産方法

工業的な環境では、この化合物の生産は、同様の合成経路を使用しますが、より大規模に行われます。連続フローリアクターと自動化システムの使用は、合成の効率と収率を向上させることができます。さらに、工業的方法には、再結晶やクロマトグラフィーなどの精製工程が含まれており、最終製品の純度が保証されます。

化学反応の分析

Ester Group Reactivity

The ethyl ester group undergoes hydrolysis and transesterification:

Acid/Base Hydrolysis

-

Reagents : Aqueous HCl (6M) or NaOH (10%) under reflux.

-

Product : Corresponding carboxylic acid or carboxylate salt.

-

Kinetics : Complete conversion in 6–8 hours (acidic) vs. 4–5 hours (basic).

Transesterification

Functionalization of the Dichlorophenyl Substituent

The 2,4-dichlorophenyl group participates in electrophilic and nucleophilic reactions:

Nucleophilic Aromatic Substitution

-

Reagents : KOH/EtOH with amines (e.g., piperidine) at 120°C .

-

Product : Chlorine replacement at the para position due to steric hindrance at the ortho site .

Electrophilic Halogenation

-

Reagents : Br₂ in acetic acid generates brominated derivatives at the phenyl ring’s meta position.

Oxidation of the 5-Oxo Group

-

Reagents : KMnO₄ in acidic medium converts the ketone to a carboxylic acid.

-

Application : Generates water-soluble derivatives for pharmacological testing.

Reduction of the Hexahydroquinoline Ring

-

Reagents : NaBH₄ in methanol selectively reduces the conjugated double bond .

-

Product : Tetrahydroquinoline derivative (confirmed via ¹H NMR at δ 4.2–4.5 ppm) .

Comparative Reactivity with Structural Analogs

Reactivity trends across similar compounds (data aggregated from ):

Mechanistic Insights

科学的研究の応用

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of hexahydroquinoline exhibit notable antibacterial and antifungal activities. For instance, compounds similar to ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate were tested against various strains of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that these compounds could serve as potential candidates for new antimicrobial agents due to their effectiveness against resistant strains .

Anticancer Potential

Research has also explored the anticancer potential of quinoline derivatives. Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators .

Synthesis and Characterization

The synthesis of ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several chemical reactions including cyclization and acylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring significantly affect biological activity. For example:

| Substituent | Activity Level |

|---|---|

| 2-Chlorophenyl | Moderate |

| 2,4-Dichlorophenyl | High |

| 4-Methoxyphenyl | Low |

This table illustrates how different functional groups influence the antimicrobial and anticancer activities of derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

- Case Study 1 : A study published in RSC Advances reported that certain derivatives showed significant inhibition against Candida albicans, suggesting their utility in treating fungal infections .

- Case Study 2 : Another investigation focused on the cytotoxic effects against breast cancer cell lines where modifications to the quinoline structure led to enhanced activity compared to standard treatments .

作用機序

類似の化合物との比較

類似の化合物

4-(2,4-ジクロロフェニル)-6-オキソ-2-チオキソヘキサヒドロピリミジン-5-カルボニトリル: この化合物は、ジクロロフェニル基を共有し、同様の薬理学的活性を持っています.

N-(2,4-ジクロロフェニル)-2-[6-メチル-2,4-ジオキソ-3-(チエタン-3-イル)-1,2,3,4-テトラヒドロピリミジン-1-イル]アセトアミド: ジクロロフェニル基を持つ別の化合物であり、同様の研究コンテキストで使用されています.

独自性

4-(2,4-ジクロロフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、独特の化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。そのキノリンコアは、ジクロロフェニル基とトリメチル基と組み合わされ、さまざまな用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Structural Analogues with Varying Substituents

The biological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on the substituents attached to the phenyl ring and the core structure. Key comparisons include:

Key Observations :

- Chlorine Position: The 2,4-dichlorophenyl substituent in the target compound enhances antimicrobial potency compared to mono-chlorinated analogues (e.g., 4-chlorophenyl derivatives) due to increased electron-withdrawing effects and steric hindrance .

- Hydroxyl vs.

- Synthetic Efficiency : The target compound’s solvent-free synthesis contrasts with derivatives requiring catalysts (e.g., GO@Fe3O4@Cur–Cu or DABCO2CuCl4), which achieve higher yields (90–95%) but involve complex setups .

Pharmacological Activity Comparison

A comparative analysis of antimicrobial efficacy against Pseudomonas aeruginosa ATCC 27853:

The target compound outperforms the 4-chlorophenyl analogue, likely due to the synergistic effect of dual chlorine atoms enhancing membrane permeability or enzyme binding .

Crystallographic and Stability Analysis

Crystal structures of analogues reveal:

- The 3-chlorophenyl derivative (C21H24ClNO3) exhibits a triclinic system with P-1 space group, stabilized by intermolecular hydrogen bonds .

- The bromothiophene derivative (C18H20BrNO3S) shows similar packing to dimethylamino-substituted analogues but with altered electronic properties at C14 .

生物活性

Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H24Cl2N2O3

- Molecular Weight : 407.33 g/mol

- IUPAC Name : Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites of target enzymes.

- Receptor Modulation : It can modulate the activity of specific receptors associated with neurotransmission and inflammation. This modulation can lead to various physiological effects.

- Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related pathologies.

Antimicrobial Activity

Research has demonstrated that Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate possesses antimicrobial properties. A study conducted on various bacterial strains indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a role in modulating inflammatory responses.

Anticancer Activity

In cancer research contexts, Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise as an anticancer agent. A series of in vitro studies revealed that it induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. The IC50 values for different cancer cell lines ranged from 10 to 50 µM.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against selected pathogens.

- Methodology : Agar diffusion method and MIC determination.

- Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli.

-

Evaluation of Anti-inflammatory Properties :

- Objective : To evaluate the effect on cytokine production in macrophages.

- Methodology : ELISA assays post LPS stimulation.

- Results : A significant reduction in IL-6 levels was observed at concentrations above 25 µM.

-

Anticancer Studies :

- Objective : To investigate cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay for cell viability.

- Results : Induced apoptosis was confirmed by flow cytometry analysis.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Hantzsch reaction, involving condensation of dimedone, ethyl acetoacetate, 2,4-dichlorobenzaldehyde, and ammonium acetate. Solvent-free conditions or ethanol as a solvent are common, with yields ranging from 65% to 90% depending on catalysts (e.g., L-glutamine or cobalt salts) . Key parameters:

- Catalyst type : Acidic ionic liquids or natural deep eutectic solvents improve regioselectivity .

- Temperature : Reflux (70–80°C) is optimal for cyclization .

- Workup : Crystallization from ethanol or methanol enhances purity .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., triclinic P1 space group, a = 7.3523 Å, b = 9.6349 Å) .

- NMR/IR spectroscopy : Confirms functional groups (e.g., 1695 cm⁻¹ for ester C=O stretch, δ 1.2–1.4 ppm for ethyl CH₃ in ¹H NMR) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 439.3 for [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. anti-inflammatory)?

Discrepancies arise from assay variations (e.g., MIC values vs. enzyme inhibition). To address:

Q. How can catalytic systems be optimized for green synthesis of this compound?

Recent advances include:

- Magnetic nanocatalysts : Fe₃O₆@cellulose-Ni achieves 99% yield with recyclability (5 cycles) .

- Ionic liquid catalysts : DABCO₂CuCl₄ reduces reaction time to 30 minutes via Brønsted-Lewis acid synergy .

- Solvent-free conditions : Eliminate purification steps, improving E-factor scores .

| Catalyst | Yield (%) | Time | Reusability |

|---|---|---|---|

| Fe₃O₄@NFC@ONSM-Ni | 99 | 2 h | 5 cycles |

| DABCO₂CuCl₄ | 95 | 0.5 h | 3 cycles |

| L-Glutamine | 78 | 6 h | Non-reusable |

Q. What computational methods validate crystallographic data for this compound?

- SHELX suite : SHELXL refines hydrogen-bonding motifs (e.g., C–H⋯O interactions) .

- OLEX2 integration : Combines structure solution, refinement, and analysis (e.g., R-factor < 0.05) .

- DFT calculations : Predict vibrational spectra and electronic properties (e.g., HOMO-LUMO gaps) .

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

- Co-solvents : Use DMSO-PBS mixtures (≤5% DMSO) to maintain bioactivity .

- Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable esters (e.g., benzyl instead of ethyl) .

Q. Why do spectroscopic data vary between synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。